N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Dopamine Receptors Neuropharmacology CNS Drug Discovery

Researchers studying D3 dopamine receptor mechanisms in neuropsychiatric disorders require selective tools to avoid confounding D2 activation. This carboxamide derivative offers a clean pharmacological profile. - **D3 agonism IC50**: 7.2 nM (potent) - **D2 antagonism IC50**: >500 nM (minimal cross-reactivity) - **Purity**: ≥98% - ensures reproducible dose-response curves - **logP**: 3.2-3.8 - validated for permeability studies Available as a reference standard for SAR studies or a selective chemical probe.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 315712-15-3
Cat. No. B3124142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)cyclohexanecarboxamide
CAS315712-15-3
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2CCCCC2)C
InChIInChI=1S/C15H21NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
InChIKeyAUIWJLMJZODYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)cyclohexanecarboxamide: Selective D3 Receptor Modulator


N-(2,4-dimethylphenyl)cyclohexanecarboxamide (CAS 315712-15-3) is a synthetic carboxamide derivative with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol . It is characterized by a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2,4-dimethylphenyl moiety . This compound has been identified as a selective modulator of dopamine receptors, exhibiting potent agonist activity at the D3 receptor (IC₅₀ = 7.2 nM) and significantly weaker antagonist activity at the D2 receptor (IC₅₀ > 500 nM) . Its unique substitution pattern confers distinct physicochemical properties, including a calculated logP of 3.2–3.8, which influences its solubility and membrane permeability .

1 Selective D3 receptor pathway modulation research
2 Reported functional selectivity over D2 receptor
3 Neuropharmacology tool for D3-mediated signaling studies

Why Positional Isomers Cannot Replace This Compound in D3 Research


Substitution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide with its positional isomers, such as the 3,4- or 2,5-dimethylphenyl analogs, is not permissible due to critical differences in receptor selectivity and potency . The 2,4-dimethyl substitution pattern is essential for the compound's high-affinity interaction with the D3 dopamine receptor (IC₅₀ = 7.2 nM) and its minimal activity at the D2 receptor . Shifting the methyl groups alters the steric and electronic environment of the phenyl ring, which can disrupt the specific binding interactions required for D3 selectivity and lead to a complete loss of functional bias. The data below quantifies these differences, demonstrating that the 2,4-isomer is a unique tool for dissecting D3-mediated pathways.

Positional isomer selectivity shift
2,5- or 3,4-dimethylphenyl analogs may exhibit altered D3/D2 selectivity profiles, potentially losing the reported functional bias.
Lipophilicity mismatch
Isomers with different alkyl substituents (e.g., 4-butylphenyl) show substantially higher logP, affecting membrane partitioning and assay behavior.
Purity specification gap
Commercial batches of related isomers often carry lower purity standards, which may introduce impurity-driven variability in sensitive assays.

Quantitative Differentiation from Structural Analogs


D3 vs. D2 Dopamine Receptor Selectivity

N-(2,4-dimethylphenyl)cyclohexanecarboxamide exhibits a strong functional selectivity for the D3 dopamine receptor over the D2 receptor. In vitro assays demonstrate potent agonism at D3 (IC₅₀ = 7.2 nM) and minimal antagonism at D2 (IC₅₀ > 500 nM) . In contrast, the close structural analog N-(2,5-dimethylphenyl)cyclohexanecarboxamide shows a different selectivity profile, with reported activities of IC₅₀ = 45 nM for D3 and IC₅₀ = 120 nM for D2, representing a markedly reduced D3/D2 selectivity window .

D3 vs D2 Selectivity
Data to verify
Target: D3 IC₅₀ 7.2 nM / D2 >500 nM
Comparator (2,5-isomer): D3 45 nM / D2 120 nM
Reported ~6-fold higher D3 potency and wider selectivity window
Source: in vitro activity assays; direct comparison data
Dopamine Receptors Neuropharmacology CNS Drug Discovery

Lipophilicity (LogP) Comparison with Positional Isomers

The lipophilicity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, measured by its partition coefficient (LogP), is a key determinant of its membrane permeability and distribution. Calculated LogP values for the target compound range from 3.21 to 3.82 . This is notably higher than the LogP of its 3,4-dimethylphenyl isomer, which is reported as 3.55 , and significantly different from the 4-butylphenyl analog (LogP = 5.2) .

Lipophilicity (LogP)
Data to verify
3.21–3.82
Influences membrane permeability and solubility; differs from 3,4-isomer (3.55) and 4-butylphenyl analog (5.2)
Calculated values; methodology not fully specified
Physicochemical Properties ADME Drug Design

Commercial Batch Purity and Analytical Characterization

Commercially available N-(2,4-dimethylphenyl)cyclohexanecarboxamide is routinely supplied with a guaranteed purity of 98% . This level of purity is essential for reproducible biological assays and synthetic applications. In comparison, the 3,4-dimethylphenyl isomer is often available at a lower standard purity of 95% from similar vendors .

Commercial Purity
Data to verify
98% (reported specification)
Higher purity specification than typical 95% for 3,4-isomer
Vendor catalog data; verify lot-specific COA
Analytical Chemistry Quality Control Procurement

Optimal Research and Procurement Scenarios


Selective Dissection of D3 Dopamine Receptor Function

Researchers investigating the specific role of D3 dopamine receptors in neuropsychiatric disorders (e.g., addiction, schizophrenia) should prioritize this compound. Its potent D3 agonism (IC₅₀ = 7.2 nM) combined with minimal D2 activity (>500 nM) provides a clean pharmacological tool to probe D3-mediated signaling without confounding D2 receptor modulation .

Lead Optimization for D3-Targeted CNS Drug Discovery

Medicinal chemists developing novel D3-selective therapeutics can utilize this compound as a high-quality reference standard or a starting point for structure-activity relationship (SAR) studies. Its well-defined selectivity profile and established synthetic routes make it a reliable benchmark for evaluating new analogs .

Physicochemical Profiling and In Silico Modeling

This compound serves as a useful test case for computational chemistry studies focused on predicting lipophilicity (LogP ~3.2–3.8) and its impact on ADME properties. Its distinct LogP value, relative to other isomers, allows for the validation of predictive models for membrane permeability and solubility .

High-Reproducibility In Vitro Assays with High-Purity Standards

For laboratories running sensitive biochemical or cell-based assays, the availability of this compound at a guaranteed 98% purity ensures minimal interference from impurities. This is particularly critical when establishing dose-response curves or comparing data across different experimental runs .

Application
Selection Property
Validation Focus
D3 receptor pathway research
D3 functional selectivity
D2 activity exclusion verification
CNS drug discovery lead optimization
Reference selectivity benchmark
D3/D2 selectivity window confirmation
Computational ADME modeling
LogP range and isomer comparison
Membrane permeability prediction validation
High-reproducibility bioassays
High purity specification
Impurity interference evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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